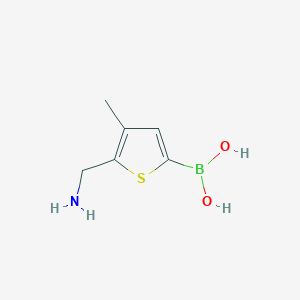
(5-(Aminomethyl)-4-methylthiophen-2-yl)boronicacid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(5-(Aminomethyl)-4-methylthiophen-2-yl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a thiophene ring. This compound is of interest due to its potential applications in various fields such as organic synthesis, medicinal chemistry, and materials science. The presence of both an aminomethyl group and a boronic acid group on the thiophene ring makes it a versatile building block for the synthesis of more complex molecules.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (5-(Aminomethyl)-4-methylthiophen-2-yl)boronic acid typically involves the functionalization of a thiophene ring. One common method is the borylation of a thiophene derivative using a boron reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction conditions often include a base such as potassium carbonate and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction is usually carried out under an inert atmosphere at elevated temperatures.
Industrial Production Methods
Industrial production of (5-(Aminomethyl)-4-methylthiophen-2-yl)boronic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization or chromatography are employed to obtain the desired product with high purity.
化学反应分析
Types of Reactions
(5-(Aminomethyl)-4-methylthiophen-2-yl)boronic acid can undergo various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form a boronate ester or a boronic anhydride.
Reduction: The aminomethyl group can be reduced to form a primary amine.
Substitution: The thiophene ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or sodium periodate can be used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Electrophiles such as halogens or sulfonyl chlorides can be used in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Boronate esters or boronic anhydrides.
Reduction: Primary amines.
Substitution: Halogenated or sulfonylated thiophene derivatives.
科学研究应用
(5-(Aminomethyl)-4-methylthiophen-2-yl)boronic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in Suzuki-Miyaura cross-coupling reactions.
Medicine: Investigated for its potential use in drug discovery and development, particularly in the design of boron-containing pharmaceuticals.
Industry: Utilized in the production of advanced materials, such as polymers and electronic devices, due to its unique chemical properties.
作用机制
The mechanism of action of (5-(Aminomethyl)-4-methylthiophen-2-yl)boronic acid involves its ability to form reversible covalent bonds with various biological targets. The boronic acid group can interact with diols and other nucleophiles, making it useful in enzyme inhibition and molecular recognition. The aminomethyl group can enhance the compound’s binding affinity and specificity for certain molecular targets.
相似化合物的比较
Similar Compounds
Phenylboronic acid: A simpler boronic acid derivative with a phenyl ring instead of a thiophene ring.
(4-Methylphenyl)boronic acid: Similar structure but with a methyl group on the phenyl ring.
(5-Bromothiophen-2-yl)boronic acid: A thiophene derivative with a bromine atom instead of an aminomethyl group.
Uniqueness
(5-(Aminomethyl)-4-methylthiophen-2-yl)boronic acid is unique due to the presence of both an aminomethyl group and a boronic acid group on the thiophene ring. This combination of functional groups provides a versatile platform for various chemical transformations and applications in different fields.
属性
分子式 |
C6H10BNO2S |
|---|---|
分子量 |
171.03 g/mol |
IUPAC 名称 |
[5-(aminomethyl)-4-methylthiophen-2-yl]boronic acid |
InChI |
InChI=1S/C6H10BNO2S/c1-4-2-6(7(9)10)11-5(4)3-8/h2,9-10H,3,8H2,1H3 |
InChI 键 |
XRBGYJDXWKJMPC-UHFFFAOYSA-N |
规范 SMILES |
B(C1=CC(=C(S1)CN)C)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















